

A Comparative Crystallographic Guide to Halogenated Methoxybenzoic Acids for Pharmaceutical Development

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Compound of Interest

Compound Name: *2-Bromo-5-iodo-4-methoxybenzoic acid*

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For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The solid-state architecture, dictated by intermolecular interactions, directly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystallographic data for key halogenated methoxybenzoic acid derivatives, offering insights into the structural nuances that arise from varied substitution patterns.

While the specific X-ray crystallography data for **2-Bromo-5-iodo-4-methoxybenzoic acid** is not publicly available at the time of this publication, we can infer its likely structural characteristics by examining closely related analogues. This guide will delve into the experimentally determined crystal structures of three comparators: the foundational 4-methoxybenzoic acid, the mono-halogenated 2-bromobenzoic acid, and the more complex 2,6-dibromo-3,4,5-trimethoxybenzoic acid. By contrasting these structures, we can elucidate the influence of halogen atoms and methoxy groups on crystal packing and supramolecular assembly, providing a predictive framework for understanding the titular compound.

The Foundational Role of X-ray Crystallography in Drug Development

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the atomic arrangement within a crystalline solid[1]. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Crucially, it also maps the intricate network of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π -stacking—that govern how molecules arrange themselves in a crystal lattice. This detailed structural information is indispensable for polymorph screening, salt selection, and co-crystal design, all of which are critical steps in optimizing the solid-form properties of a drug candidate.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-established, multi-step process. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

Crystal Growth Methodologies

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction. For small organic molecules, several techniques are commonly employed, with the goal of slowly achieving a state of supersaturation to allow for ordered molecular assembly[2][3][4].

- **Slow Evaporation:** A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent over hours, days, or even weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of single crystals[4].
- **Vapor Diffusion:** This technique is particularly effective when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization[4].

Caption: Generalized workflow for the growth of single crystals for X-ray diffraction analysis.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms[5]. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector[1].

The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern. The intensities of the reflections are used to calculate the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data, resulting in a final, highly accurate crystal structure[5].



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Caption: Step-by-step process of single-crystal X-ray data collection and structure refinement.

Comparative Analysis of Halogenated Methoxybenzoic Acid Crystal Structures

To build a predictive model for the crystal structure of **2-Bromo-5-iodo-4-methoxybenzoic acid**, we will now examine the crystallographic data of our three chosen comparator compounds.

Comparator 1: 4-Methoxybenzoic Acid (p-Anisic Acid)

As the parent structure, 4-methoxybenzoic acid provides a fundamental reference point. Its crystal structure is well-characterized and reveals a classic packing motif for carboxylic acids.

- **Key Structural Features:** Molecules of 4-methoxybenzoic acid form centrosymmetric dimers through strong O-H...O hydrogen bonds between their carboxylic acid groups. These dimers are then further packed into a herringbone arrangement. The methoxy group is nearly coplanar with the benzene ring, facilitating efficient packing.

Comparator 2: 2-Bromobenzoic Acid

The introduction of a single bromine atom ortho to the carboxylic acid group significantly influences the crystal packing.

- **Key Structural Features:** Similar to 4-methoxybenzoic acid, 2-bromobenzoic acid also forms hydrogen-bonded dimers. However, the presence of the bulky bromine atom ortho to the carboxylic acid group can lead to a twist in the carboxyl group relative to the plane of the benzene ring. This can influence the overall packing efficiency and the nature of other intermolecular interactions.

Comparator 3: 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid

This more complex analogue, with two bromine atoms flanking the carboxylic acid and three methoxy groups on the benzene ring, offers insights into the effects of extensive substitution.

- **Key Structural Features:** In contrast to the previous examples, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid does not feature the typical hydrogen-bonded dimers. Instead, the molecules are arranged in a catemeric chain, where the carboxylic acid of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is likely due to the steric hindrance from the two ortho-bromo substituents, which prevents the formation of the planar dimer motif.

Crystallographic Data Summary

The table below summarizes the key crystallographic parameters for the three comparator compounds.

Parameter	4-Methoxybenzoic Acid	2-Bromobenzoic Acid	2,6-Dibromo-3,4,5-trimethoxybenzoic Acid
CCDC/COD Number	751233	2240049	2281408
Chemical Formula	C ₈ H ₈ O ₃	C ₇ H ₅ BrO ₂	C ₁₀ H ₁₀ Br ₂ O ₅
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /a	C2/c	P2 ₁ /n
a (Å)	16.98	14.7955	8.8315
b (Å)	10.95	3.9906	13.0183
c (Å)	3.98	22.9240	10.8719
β (°)	98.67	96.906	94.398
Volume (Å ³)	731.3	1346.5	1244.6
Z	4	8	4
Hydrogen Bonding Motif	Centrosymmetric Dimer	Centrosymmetric Dimer	Catameric Chain

Predictive Insights for 2-Bromo-5-iodo-4-methoxybenzoic Acid

Based on the comparative analysis of the three analogues, we can hypothesize about the likely crystal structure of **2-Bromo-5-iodo-4-methoxybenzoic acid**.

- **Hydrogen Bonding:** The presence of the bromine atom at the 2-position (ortho to the carboxylic acid) may introduce sufficient steric hindrance to disrupt the formation of a planar, centrosymmetric dimer, similar to what is observed in 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Therefore, a catameric chain or a non-planar dimer arrangement is a strong possibility.
- **Halogen Bonding:** The presence of both bromine and iodine atoms introduces the potential for halogen bonding (C-X...O, C-X...X, where X = Br, I) to play a significant role in the crystal

packing. These interactions, along with weaker C-H...O and π -stacking interactions, will likely contribute to the formation of a dense, three-dimensional network.

- **Conformational Flexibility:** The methoxy group at the 4-position will likely be coplanar with the benzene ring to maximize resonance stabilization. The degree of twisting of the carboxylic acid group relative to the benzene ring will be a key conformational feature, influenced by the balance between intramolecular steric hindrance from the ortho-bromo substituent and the formation of intermolecular hydrogen bonds.

4-Methoxybenzoic Acid

Centrosymmetric Dimer

2-Bromobenzoic Acid

Centrosymmetric Dimer
(with potential carboxyl twist)

2,6-Dibromo-3,4,5-trimethoxybenzoic Acid

Catameric Chain

Predicted for 2-Bromo-5-iodo-4-methoxybenzoic Acid

Likely Catameric Chain or
Non-Planar Dimer

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Caption: Comparison of hydrogen bonding motifs in the comparator compounds and the prediction for the target molecule.

Conclusion

While the definitive crystal structure of **2-Bromo-5-iodo-4-methoxybenzoic acid** awaits experimental determination, this comparative guide provides a robust framework for anticipating its solid-state behavior. The analysis of structurally related compounds underscores the profound impact of substituent patterns on intermolecular interactions and crystal packing. For drug development professionals, such predictive insights are invaluable for anticipating the solid-form properties of new chemical entities and for designing targeted crystallization strategies to obtain desired polymorphs with optimal pharmaceutical performance. The principles and methodologies outlined herein serve as a practical guide for the crystallographic characterization and comparative analysis of small molecule APIs.

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